![molecular formula C13H16O B14174530 [2-(3-Phenylpropylidene)cyclopropyl]methanol CAS No. 921195-34-8](/img/structure/B14174530.png)
[2-(3-Phenylpropylidene)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Phenylpropylidene)cyclopropyl]methanol is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a phenylpropylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Phenylpropylidene)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with phenylpropylidene derivatives under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3-Phenylpropylidene)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylpropylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclopropylmethanone derivatives.
Reduction: Formation of cyclopropylmethanol or cyclopropylalkane derivatives.
Substitution: Formation of substituted cyclopropylmethanol derivatives.
Applications De Recherche Scientifique
[2-(3-Phenylpropylidene)cyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(3-Phenylpropylidene)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl group is known to impart stability and rigidity to the molecule, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanemethanol: Similar in structure but lacks the phenylpropylidene group.
Cyclopropylmethanol: A simpler analog with only the cyclopropyl and methanol moieties.
Phenylpropylidene derivatives: Compounds with similar substituents but different core structures.
Uniqueness
[2-(3-Phenylpropylidene)cyclopropyl]methanol is unique due to the combination of the cyclopropyl ring and the phenylpropylidene group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
921195-34-8 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
[2-(3-phenylpropylidene)cyclopropyl]methanol |
InChI |
InChI=1S/C13H16O/c14-10-13-9-12(13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,13-14H,4,7,9-10H2 |
Clé InChI |
RBUUOJYVWSERHO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1=CCCC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



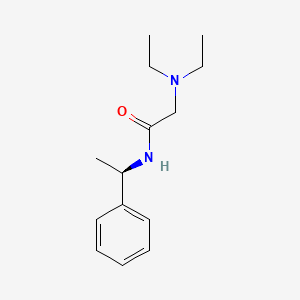
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)

![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
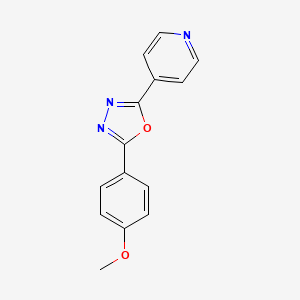
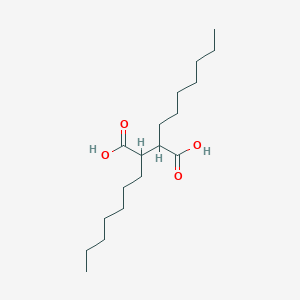
phosphane}](/img/structure/B14174517.png)
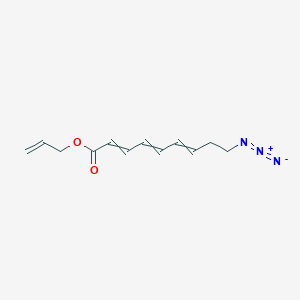


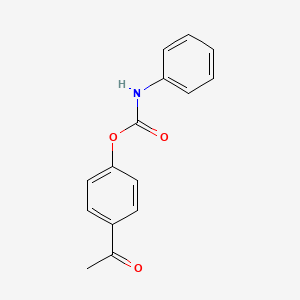
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
